1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
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Description
1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine is a useful research compound. Its molecular formula is C15H17F3N4 and its molecular weight is 310.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bone Disorders Treatment
- A compound structurally similar to the queried chemical, specifically a derivative of methanamine, was identified as a potential treatment for bone disorders. The compound targeted the Wnt beta-catenin cellular messaging system, showing promise in increasing trabecular bone formation rates in ovariectomized rats following oral administration. This discovery underlines the therapeutic potential of such compounds in treating bone-related diseases (Pelletier et al., 2009).
Antimicrobial and Antifungal Activities
- Various derivatives of 1,8-naphthyridin have demonstrated significant antimicrobial and antifungal activities. These compounds, including those structurally related to the queried chemical, have shown inhibitory effects on bacterial cell growth, underscoring their potential in developing new antimicrobial agents (Bhasker et al., 2018).
- Novel series of azetidin-2-ones and thiazolidin-4-ones containing 1,8-naphthyridin derivatives were synthesized and showed considerable antibacterial and antifungal activity, comparable to reference drugs. Molecular docking studies also confirmed the likely interactions of these molecules with proteins, suggesting a potential pathway for drug development (Adem et al., 2022).
Antimalarial Research
- Compounds related to the queried chemical have been synthesized and tested against Plasmodium falciparum, showing promising antimalarial activity. Such compounds, including α-(7-Bromo-1,5-naphthyridin-4-yl)-α-(piperidin-2′-yl)methanol, indicate the potential of 1,8-naphthyridin derivatives in developing new antimalarial medications (Barlin et al., 1993).
Catalytic and Chemical Synthesis Applications
- A bridging ligand incorporating 1,8-naphthyridine was used in synthesizing dinuclear Ru(II) complexes, demonstrating the potential of such compounds in catalytic applications, especially water oxidation. This showcases the versatility of 1,8-naphthyridin derivatives in various chemical synthesis and catalytic processes (Zong & Thummel, 2005).
- The 1,5-naphthyridine molecule has been used to construct new bidentate and tridentate ligands, resulting in heteroleptic mono- and dinuclear Ru(II) complexes. These complexes have unique NMR spectra and electronic absorption properties, indicating their potential in material science and coordination chemistry (Singh & Thummel, 2009).
Properties
IUPAC Name |
[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4/c16-15(17,18)13-2-1-11-12(21-13)3-6-20-14(11)22-7-4-10(9-19)5-8-22/h1-3,6,10H,4-5,7-9,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKOTNOIUIEDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647110 |
Source
|
Record name | 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909644-98-0 |
Source
|
Record name | 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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